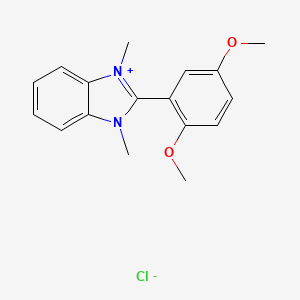![molecular formula C15H24ClNO2 B5220237 2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol](/img/structure/B5220237.png)
2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol, also known as Compound A, is a synthetic compound that has shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A is not fully understood, but it has been shown to interact with various cellular pathways and receptors. It has been suggested that this compound A may act as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα), which is involved in regulating lipid metabolism and inflammation. This compound A has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and cell proliferation. It has also been shown to improve cognitive function and protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A in lab experiments is its potential to target multiple cellular pathways and receptors. This can provide a more comprehensive understanding of the mechanisms involved in various diseases and conditions. However, one limitation of using this compound A is its potential for off-target effects, which can complicate the interpretation of results.
Orientations Futures
Future research on 2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A could focus on its potential application in other scientific research areas, such as metabolic disorders and cardiovascular disease. Additionally, further studies could investigate the optimal dosage and administration of this compound A for various conditions. Another area of future research could be the development of more specific and selective analogs of this compound A to reduce off-target effects.
Méthodes De Synthèse
2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A can be synthesized through a multi-step process starting with the reaction of 4-chloro-3,5-dimethylphenol with pentylamine to form 5-(4-chloro-3,5-dimethylphenoxy)pentylamine. This intermediate is then reacted with ethylene oxide to produce the final product, this compound.
Applications De Recherche Scientifique
2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A has been studied for its potential application in various scientific research areas, including cancer treatment, inflammation, and neuroprotection. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound A has been shown to reduce inflammation and oxidative stress. In neuroprotection research, this compound A has been shown to protect neurons from damage and improve cognitive function.
Propriétés
IUPAC Name |
2-[5-(4-chloro-3,5-dimethylphenoxy)pentylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO2/c1-12-10-14(11-13(2)15(12)16)19-9-5-3-4-6-17-7-8-18/h10-11,17-18H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCLOFLASZPHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220170.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5220175.png)
![2,6-di-tert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5220179.png)

![ethyl 4-[(4-hydroxyphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate hydrochloride](/img/structure/B5220199.png)
![2-methoxyethyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B5220203.png)
![N-benzyl-2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5220206.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5220212.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-3-thiophenesulfonamide](/img/structure/B5220223.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-ethyl-N-(4-methoxybenzyl)thiourea](/img/structure/B5220247.png)
![3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5220251.png)
![1-ethyl-17-(3-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5220262.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5220265.png)